1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
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Overview
Description
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes phenoxyethyl, thiophenylsulfonyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of Phenoxyethyl Intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form the phenoxyethyl group.
Synthesis of Thiophenylsulfonyl Piperidine:
Coupling Reaction: The final step involves coupling the phenoxyethyl intermediate with the thiophenylsulfonyl piperidine under suitable conditions to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or thiophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)amine
- 1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)carbamate
Uniqueness
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c24-20(22-13-15-27-18-8-2-1-3-9-18)21-12-11-17-7-4-5-14-23(17)29(25,26)19-10-6-16-28-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMTZMKYMFRWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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